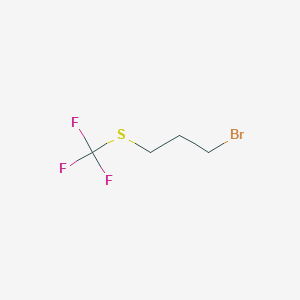
1-Bromo-3-trifluoromethylsulfanyl-propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-trifluoromethylsulfanyl-propane is an organobromine compound characterized by the presence of a bromine atom and a trifluoromethylsulfanyl group attached to a propane backbone
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules .
Mode of Action
The mode of action of 1-Bromo-3-trifluoromethylsulfanyl-propane involves its reaction with other molecules. For instance, one study discusses the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl (OH) free radicals . The study identifies six distinct reaction pathways, suggesting that this compound might have a similar multi-pathway mode of action .
Biochemical Pathways
The compound’s potential to participate in various reactions suggests that it could influence a range of biochemical pathways .
Result of Action
Given its potential use in organic synthesis, it’s likely that its effects would depend on the specific reactions it participates in .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-trifluoromethylsulfanyl-propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the trifluoromethanesulfenyl chloride acting as the source of the trifluoromethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-trifluoromethylsulfanyl-propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, yielding propane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include propane derivatives without the bromine atom.
Aplicaciones Científicas De Investigación
1-Bromo-3-trifluoromethylsulfanyl-propane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
3-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group attached to a benzene ring.
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a propane backbone.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom and a trifluoromethyl group attached to a propanol backbone.
Uniqueness: 1-Bromo-3-trifluoromethylsulfanyl-propane is unique due to the presence of both a bromine atom and a trifluoromethylsulfanyl group on a propane backbone
Propiedades
IUPAC Name |
1-bromo-3-(trifluoromethylsulfanyl)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRIZFQFJXKSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














